molecular formula C9H9N3O2S B13630933 5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13630933
M. Wt: 223.25 g/mol
InChI Key: GNAVFDLRDYRDHT-UHFFFAOYSA-N
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Description

5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group and a thiophen-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the pyrimidine ring with a thiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, fibrosis, and other biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a thiophen-2-ylmethyl group and an amino group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H9N3O2S/c10-7-5-12(9(14)11-8(7)13)4-6-2-1-3-15-6/h1-3,5H,4,10H2,(H,11,13,14)

InChI Key

GNAVFDLRDYRDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(C(=O)NC2=O)N

Origin of Product

United States

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